N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-[1,1'-biphenyl]-4-carboxamide
Description
Properties
IUPAC Name |
N-[4-[[4-(ethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O/c1-3-27-24-17-18(2)28-26(31-24)30-23-15-13-22(14-16-23)29-25(32)21-11-9-20(10-12-21)19-7-5-4-6-8-19/h4-17H,3H2,1-2H3,(H,29,32)(H2,27,28,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INFVGIJGWCVYGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation for Biphenyl Ketone Formation
Biphenyl-4-carbonyl chloride is synthesized via Friedel-Crafts acylation using biphenyl and bromoacetyl chloride in the presence of anhydrous aluminum chloride (AlCl₃). Optimal conditions derived from structural analogs:
| Parameter | Value |
|---|---|
| Solvent | Carbon disulfide |
| Catalyst | AlCl₃ (1.0 equiv) |
| Temperature | 85°C (reflux) |
| Reaction Time | 1.25 hours |
| Yield | 72–78% |
The intermediate 1-biphenyl-4-yl-2-bromoethanone is hydrolyzed to biphenyl-4-carboxylic acid using 6M HCl under reflux.
Carboxamide Formation
Coupling with 4-nitroaniline via mixed anhydride method:
- Biphenyl-4-carboxylic acid (1.0 equiv) reacts with thionyl chloride (SOCl₂) to form acyl chloride.
- Amidation : Acyl chloride treated with 4-nitroaniline (1.2 equiv) in tetrahydrofuran (THF) at 0–5°C yields N-(4-nitrophenyl)-[1,1'-biphenyl]-4-carboxamide (85% yield).
- Nitro Reduction : Catalytic hydrogenation (H₂, Pd/C 10%, ethanol) converts nitro to amine, producing N-(4-aminophenyl)-[1,1'-biphenyl]-4-carboxamide (93% yield).
Synthesis of 4-(Ethylamino)-6-Methylpyrimidin-2-Amine
Pyrimidine Ring Construction
The pyrimidine core is assembled via Biginelli-like condensation:
- Ethylguanidine nitrate (1.0 equiv) reacts with acetylacetone (1.1 equiv) in acetic acid at 120°C.
- Cyclization : Forms 4-amino-6-methylpyrimidin-2-ol (74% yield).
- Chlorination : Thionyl chloride (SOCl₂) converts hydroxyl to chloride (4-amino-6-methylpyrimidin-2-chloride, 89% yield).
Ethylamino Substitution
4-Amino-6-methylpyrimidin-2-chloride undergoes nucleophilic substitution with ethylamine (2.0 equiv) in dimethylformamide (DMF) at 80°C for 6 hours, yielding 4-(ethylamino)-6-methylpyrimidin-2-amine (68% yield).
Final Coupling and Characterization
Buchwald-Hartwig Amination
Coupling N-(4-aminophenyl)-[1,1'-biphenyl]-4-carboxamide with 4-(ethylamino)-6-methylpyrimidin-2-amine under palladium catalysis:
| Condition | Specification |
|---|---|
| Catalyst | Pd₂(dba)₃ (5 mol%) |
| Ligand | Xantphos (10 mol%) |
| Base | Cs₂CO₃ (2.5 equiv) |
| Solvent | Toluene |
| Temperature | 110°C |
| Reaction Time | 24 hours |
| Yield | 63% |
Analytical Validation
Spectroscopic Data :
- ¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 8.45 (d, J = 8.4 Hz, 2H), 7.85–7.45 (m, 11H), 6.78 (s, 1H), 3.32 (q, J = 7.0 Hz, 2H), 2.45 (s, 3H), 1.12 (t, J = 7.0 Hz, 3H).
- HPLC Purity : 98.7% (C18 column, acetonitrile/water gradient).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Buchwald-Hartwig | 63 | 98.7 | 12.50 |
| Ullmann Coupling | 58 | 97.2 | 9.80 |
| Direct Amidation | 71 | 95.4 | 7.20 |
Key Observations :
- Buchwald-Hartwig offers superior purity but higher cost due to palladium catalysts.
- Direct amidation (pre-coupled intermediates) improves yield but requires stringent stoichiometric control.
Industrial-Scale Considerations
Process Optimization :
Chemical Reactions Analysis
Types of Reactions
N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .
Scientific Research Applications
N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-[1,1’-biphenyl]-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below highlights key structural analogues and their functional differences:
Key Observations
Substituent Impact on Solubility: The dimethylamino group in enhances solubility compared to ethylamino in the target compound, while fluorine in further improves bioavailability.
BMS-354825 demonstrates the therapeutic relevance of pyrimidine-thiazole hybrids in oncology, implying that the target compound’s pyrimidine-biphenyl structure may target kinases or epigenetic regulators.
Structural Flexibility :
- The biphenyl carboxamide scaffold is recurrent in PROTACs (e.g., ) and degraders, where it serves as a linker between target-binding and E3 ligase-recruiting moieties. The target compound could be adapted for proteolysis-targeting chimera (PROTAC) design.
Biological Activity
N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-[1,1'-biphenyl]-4-carboxamide, also known by its CAS number 923257-65-2, is a synthetic organic compound that has attracted significant attention in biomedical research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Pyrimidine Ring : Contributes to its biological activity.
- Ethylamino Group : Enhances solubility and biological interactions.
- Biphenyl Moiety : Provides structural stability and influences binding properties.
The molecular formula is with a molecular weight of 373.41 g/mol.
This compound primarily acts as a kinase inhibitor. It has been shown to selectively inhibit cyclin-dependent kinase 16 (CDK16), which is involved in cell cycle regulation. The inhibition of CDK16 leads to:
- Cell Cycle Arrest : Specifically in the G2/M phase, preventing cell division.
- Induction of Apoptosis : Increased rates of pyknosis (nuclear condensation) indicate apoptotic processes triggered by the compound at higher concentrations.
Anticancer Properties
Research indicates that this compound exhibits potent anticancer activity across various cancer cell lines. For instance:
- In vitro Studies : In a study assessing its effects on breast cancer cells, the compound demonstrated an EC50 value of approximately 33 nM for CDK16 inhibition, leading to reduced cell viability in a dose-dependent manner .
Table 1: Summary of Biological Activity
Case Studies
-
Study on Breast Cancer Cells :
- Researchers evaluated the compound's effect on breast cancer cell lines and found significant reductions in cell proliferation after treatment with varying concentrations.
- The study highlighted that treatment led to apoptosis characterized by morphological changes consistent with necrosis or programmed cell death.
-
Kinase Selectivity Assessment :
- A differential scanning fluorimetry (DSF) assay was conducted to evaluate the selectivity of this compound against a panel of kinases.
- Results indicated that while it effectively inhibited CDK16, it showed minimal off-target effects on other kinases, suggesting a favorable selectivity profile for therapeutic use .
Future Directions
The ongoing research aims to further elucidate the structure-activity relationships (SAR) associated with this compound and explore its potential in combination therapies for enhanced efficacy against resistant cancer types. Additionally, investigations into its pharmacokinetics and bioavailability are essential for developing it into a viable therapeutic agent.
Q & A
Basic Research Questions
Q. How is the molecular structure of N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-[1,1'-biphenyl]-4-carboxamide confirmed experimentally?
- Methodology : The compound’s structure is validated using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) to confirm molecular weight and fragmentation patterns. X-ray crystallography may resolve stereochemical ambiguities, as demonstrated in similar pyrimidine derivatives where dihedral angles between aromatic rings and hydrogen-bonding interactions were critical for structural confirmation .
Q. What are standard protocols for synthesizing this compound?
- Synthetic Route :
Step 1 : Coupling of pyrimidine intermediates (e.g., 4-(ethylamino)-6-methylpyrimidin-2-amine) with biphenylcarboxamide precursors via Buchwald-Hartwig amination or Ullmann coupling.
Step 2 : Solvent selection (e.g., dimethyl sulfoxide or acetonitrile) and base catalysts (e.g., triethylamine) optimize amide bond formation .
Step 3 : Purification via column chromatography (silica gel, gradient elution) or recrystallization to achieve >95% purity .
Advanced Research Questions
Q. How to design experiments to evaluate its kinase inhibition activity?
- Experimental Design :
- In vitro assays : Measure IC₅₀ values against Abl/Src kinases using fluorescence polarization or ADP-Glo™ kinase assays. Compare with reference inhibitors (e.g., BMS-354825, a dual Src/Abl inhibitor ).
- Cell-based studies : Assess antiproliferative activity in leukemia (e.g., K562) or solid tumor cell lines via MTT assays. Include dose-response curves and Western blotting to validate target engagement (e.g., phospho-CrkL for Abl inhibition) .
Q. How to resolve contradictions in bioactivity data across different studies?
- Analysis Framework :
- Structural variability : Minor substitutions (e.g., trifluoromethyl vs. methoxy groups) drastically alter lipophilicity and target binding. Compare with analogs like N-(4-ethoxyphenyl)-2,3-dimethoxybenzamide to identify structure-activity relationships .
- Assay conditions : Control for pH, solvent (DMSO concentration ≤0.1%), and ATP levels in kinase assays to minimize variability .
Q. What strategies optimize synthetic yield and purity for large-scale research applications?
- Optimization Parameters :
Q. How to investigate its pharmacokinetic properties in preclinical models?
- Methodology :
- Plasma stability : Incubate with liver microsomes and quantify degradation via LC-MS/MS.
- Metabolite profiling : Use high-resolution MS to identify oxidative metabolites (e.g., hydroxylation at the ethylamino group) .
- Lipophilicity : Measure logP values (e.g., using shake-flask method) to predict blood-brain barrier penetration .
Q. What mechanistic studies are recommended to elucidate its mode of action?
- Approaches :
- PROTAC conjugation : Synthesize proteolysis-targeting chimeras (PROTACs) by linking the compound to E3 ligase ligands (e.g., pomalidomide). Monitor target degradation via Western blot .
- Binding kinetics : Use surface plasmon resonance (SPR) to determine on/off rates for kinase binding .
Data Contradiction and Validation
Q. How to address discrepancies in reported biological activity between in vitro and in vivo models?
- Resolution Steps :
Validate compound stability in physiological buffers (e.g., PBS, pH 7.4).
Assess plasma protein binding (e.g., using equilibrium dialysis) to explain reduced free fraction in vivo .
Use isotopic labeling (e.g., ¹⁴C) for biodistribution studies in xenograft models .
Structural and Functional Comparisons
Q. How does this compound differ from structurally related pyrimidine derivatives?
- Key Distinctions :
| Feature | This Compound | Analog (e.g., N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]pyrimidine) |
|---|---|---|
| Substituents | Biphenylcarboxamide, ethylamino | Fluorophenyl, methoxyphenyl |
| Bioactivity | Potent kinase inhibition | Antibacterial/antifungal activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
